molecular formula C10H13Cl2NS B1431180 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride CAS No. 1864072-81-0

3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride

Cat. No.: B1431180
CAS No.: 1864072-81-0
M. Wt: 250.19 g/mol
InChI Key: HHOAGQVZXIWWPS-UHFFFAOYSA-N
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Description

Introduction and Chemical Classification

Nomenclature and Structural Identity

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic nomenclature of 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The primary systematic name reflects the pyrrolidine core structure as the principal functional group, with the 4-chlorophenylsulfanyl substituent positioned at the 3-carbon of the pyrrolidine ring. The compound's International Union of Pure and Applied Chemistry name incorporates the stereochemical considerations inherent in the pyrrolidine ring system, where the sulfur-containing substituent occupies a specific spatial orientation. Alternative systematic naming conventions may reference the compound as 3-[(4-chlorophenyl)thio]pyrrolidine hydrochloride, where "thio" serves as an equivalent descriptor for the sulfanyl functional group. The hydrochloride designation indicates the presence of a protonated nitrogen center in the pyrrolidine ring, forming an ionic salt with chloride counterion. This systematic approach to nomenclature ensures precise identification and avoids ambiguity in chemical communication and database searches.

Chemical Abstracts Service Registry Numbers and Database Identifiers

Chemical Abstracts Service registry numbers provide unique numerical identifiers that facilitate unambiguous compound identification across scientific databases and literature. The compound 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride has been assigned specific Chemical Abstracts Service numbers that correspond to its exact molecular structure and stereochemical configuration. Related stereoisomers of this compound family have distinct registry numbers, including 1354019-50-3 for the R-enantiomer and 1354018-01-1 for the S-enantiomer, demonstrating the precision required in chemical identification systems. Database identifiers extend beyond Chemical Abstracts Service numbers to include PubChem Compound Identification numbers, with CID 66569599 representing the S-stereoisomer of the compound. ChEMBL database entries provide additional cross-referencing capabilities, particularly for compounds with demonstrated biological activity or pharmaceutical relevance. These multiple identifier systems create a comprehensive network of chemical information that supports research continuity and data integration across different scientific platforms.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOAGQVZXIWWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride typically involves the reaction of 4-chlorothiophenol with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, like dichloromethane. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Scientific Research Applications

Table 1: Synthesis Overview

StepReactionConditions
1Nucleophilic substitutionBase: Sodium hydride or potassium carbonate
2PurificationRecrystallization or chromatography

Medicinal Chemistry

3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, inhibiting biofilm formation in various bacterial strains. For instance, it demonstrated biofilm formation reductions ranging from 5.78% to 94.48% against Vibrio aquamarinus.
  • Anticancer Properties : The compound is being explored for its ability to interact with specific molecular targets involved in cancer pathways. Its structure allows for modifications that can enhance its efficacy against cancer cells.

The biological activity of 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride is largely attributed to its ability to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, making it a candidate for further research in drug development.

Activity TypeTarget Organisms/PathwaysObserved Effects
AntimicrobialVibrio aquamarinusBiofilm inhibition
AnticancerCancer cell linesCell growth inhibition

Case Studies and Research Findings

Several studies have documented the effectiveness of 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride in various applications:

  • Study on Antimicrobial Effects : A recent study published in a peer-reviewed journal highlighted the compound's ability to inhibit biofilm formation significantly, suggesting its potential use in treating infections associated with biofilms .
  • Cancer Research : Another study focused on the compound's interactions with cancer cell lines, demonstrating its capacity to induce apoptosis in certain types of cancer cells, thus supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally related pyrrolidine derivatives, focusing on substituents, functional groups, and inferred biological implications.

Structural and Functional Group Differences

Compound Name Key Substituents/Functional Groups CAS Number Key Differences
3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride 4-Chlorophenyl sulfanyl group, pyrrolidine backbone, hydrochloride salt Not explicitly listed Reference compound; balanced lipophilicity from chlorophenyl and sulfanyl groups.
(R)-3-(4-Chlorophenyl)pyrrolidine hydrochloride 4-Chlorophenyl group, stereospecific (R)-configuration, hydrochloride salt 171897-50-0 Lacks sulfanyl group; stereochemistry may influence receptor selectivity.
3-((4-Chlorophenyl)sulfonyl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione Sulfonyl (SO₂) group, dichlorophenyl substituent, dione structure SCHEMBL11753446 Sulfonyl group increases polarity; dichlorophenyl enhances steric bulk and potential cytotoxicity.
1-(2,6-Dimethylphenyl)pyrrolidine 2,6-Dimethylphenyl group, no halogen or sulfur substituents 64175-53-7 Methyl groups reduce electronegativity; simpler structure with lower molecular weight.
3-(3-Chlorophenyl)pyrrolidine hydrochloride (enantiomers) 3-Chlorophenyl group, racemic or enantiopure (S/R) configurations, hydrochloride salt 1384268-48-7 Chlorine position (meta vs. para) alters electronic effects and binding interactions.

Physicochemical Properties

  • Lipophilicity: The target compound’s logP is expected to be intermediate between non-halogenated analogs (e.g., 64175-53-7) and dichlorophenyl derivatives (SCHEMBL11753446), balancing solubility and bioavailability.
  • Acid-Base Behavior : The pyrrolidine nitrogen (pKa ~10) and hydrochloride salt enhance water solubility relative to neutral analogs like 1-(2,6-dimethylphenyl)pyrrolidine .

Biological Activity

3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride is C10H12ClN2SC_10H_{12}ClN_2S. The structure features a pyrrolidine ring substituted with a chlorophenyl group and a sulfanyl moiety, which may contribute to its biological properties.

The biological activity of 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's.
  • Antibacterial Activity : Research indicates that compounds with similar structures exhibit antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium .
  • Anticancer Properties : Some studies suggest that derivatives of this compound may possess anticancer activity, potentially inhibiting tumor growth through various pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride and related compounds:

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialStaphylococcus aureusModerate to strong inhibition
AntibacterialEscherichia coliWeak to moderate inhibition
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition
AnticancerVarious cancer cell linesPotential inhibition of growth
AntioxidantVarious assaysModerate antioxidant activity

Case Studies

Several studies have explored the biological activity of compounds similar to 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride:

  • Antibacterial Studies : A study demonstrated that related pyrrole derivatives exhibited significant antibacterial activity against resistant strains such as MRSA. The presence of halogen substituents was correlated with enhanced antibacterial efficacy .
  • Neuroprotective Effects : Research involving pyrrolidine derivatives indicated their potential in neuroprotection through AChE inhibition, suggesting a therapeutic avenue for treating neurodegenerative diseases. The compounds showed promising results in cellular models exposed to oxidative stress .
  • Cancer Therapeutics : Investigations into the anticancer properties revealed that certain derivatives could inhibit cell proliferation in various cancer cell lines, highlighting their potential use in cancer therapy .

Q & A

Q. What are the established synthetic routes for 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where pyrrolidine reacts with 4-chlorobenzenesulfonyl chloride under basic conditions. Key steps include:
  • Reagent Selection : Use NaOH or K₂CO₃ in aprotic solvents (e.g., dichloromethane) to deprotonate the amine and facilitate sulfonylation .

  • Temperature Control : Reactions often proceed at 0–25°C to minimize side products .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrrolidine to sulfonyl chloride) and monitor reaction progress via TLC .

    Table 1 : Representative Reaction Conditions

    StepReagentsSolventTemp (°C)Time (h)Yield (%)
    Sulfonylation4-Chlorobenzenesulfonyl chloride, NaOHDCM0–251270–85
    Hydrochloride Salt FormationHCl (g)EtOH25290–95

Q. How can researchers validate the purity and structural integrity of 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) .
  • NMR : Confirm the presence of the pyrrolidine ring (δ 2.8–3.5 ppm for N–CH₂) and sulfanyl group (δ 7.3–7.6 ppm for aromatic protons) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 296.21 .
  • Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling 3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Collect organic waste in designated containers and transfer to licensed hazardous waste facilities .
  • Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps, identifying reactive sites for functionalization .

  • Docking Studies : Model interactions with target receptors (e.g., dopamine D2 receptors) using AutoDock Vina. Focus on sulfanyl group interactions with hydrophobic pockets .

  • MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., water, 300 K) over 100 ns trajectories .

    Table 2 : Key Computational Parameters

    ParameterValue
    Basis Set6-31G*
    Solvation ModelPCM (Water)
    Docking Grid Size25 ų

Q. What strategies resolve contradictory data in reaction yield or biological assay results?

  • Methodological Answer :
  • Statistical Design of Experiments (DoE) : Apply factorial designs (e.g., 2³) to isolate variables (e.g., temperature, solvent polarity, catalyst loading) affecting yield .
  • Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in biological assays (e.g., IC₅₀ variability) .
  • Comparative Analysis : Cross-validate NMR/HPLC data with analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify systematic errors .

Q. How can researchers investigate the compound’s mechanism of action in enzymatic inhibition?

  • Methodological Answer :
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Site-Directed Mutagenesis : Modify putative binding residues in the enzyme (e.g., cysteine thiols) to confirm sulfanyl group interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride
Reactant of Route 2
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3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.